

An In-Depth Technical Guide to 4-Nitrodiphenyl-D9: Properties, Synthesis, and Application

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Nitrodiphenyl-D9**, a deuterated analogue of **4-Nitrodiphenyl**. It is intended to serve as a valuable resource for researchers and professionals in drug development and other scientific fields who utilize isotopically labeled compounds in their work. This document details the molecular weight and physicochemical properties of both **4-Nitrodiphenyl** and its deuterated form, offers insights into its metabolic fate, and provides exemplary experimental protocols for its synthesis and application as an internal standard in analytical methods.

Core Physicochemical Properties

A foundational understanding of the physical and chemical characteristics of 4-Nitrodiphenyl and its deuterated isotopologue is essential for their effective application in research. The introduction of deuterium atoms results in a predictable increase in molecular weight, a property that is fundamental to its use in mass spectrometry-based analytical techniques. The key quantitative data for both compounds are summarized below for straightforward comparison.

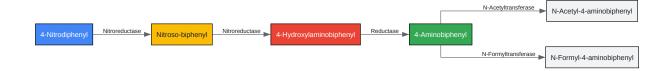


Property	4-Nitrodiphenyl	4-Nitrodiphenyl-D9
Molecular Formula	C12H9NO2	C12D9NO2
Molecular Weight	199.21 g/mol	208.26 g/mol
CAS Number	92-93-3	350818-59-6
Appearance	White to yellow, needle-like crystalline solid with a sweetish odor.[1][2]	Neat
Melting Point	114 °C (237 °F)[2][3]	Not available
Boiling Point	340 °C (644 °F)[2][3]	Not available
Solubility	Insoluble in water.[2]	Not available

Metabolic Pathway of 4-Nitrodiphenyl

The biotransformation of 4-Nitrodiphenyl is a critical aspect of its toxicological profile and is primarily characterized by the reductive metabolism of the nitro group. This process, occurring predominantly in the liver, is catalyzed by cytosolic enzymes, with aldehyde oxidase playing a major role.[4] The metabolic cascade involves the reduction of the nitro group to a nitroso intermediate, then to a hydroxylamine, and finally to the corresponding amine, 4-aminobiphenyl.[4][5][6] The hydroxylamine metabolite is considered a potent carcinogen.[5] Further metabolism can involve N-acetylation and N-formylation.[5][6]

The following diagram illustrates the principal metabolic pathway of 4-Nitrodiphenyl.



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Metabolic reduction of 4-Nitrodiphenyl.

Experimental Protocols

This section provides detailed methodologies for the synthesis of **4-Nitrodiphenyl-D9** and its application as an internal standard in mass spectrometry.

Synthesis of 4-Nitrodiphenyl-D9

The synthesis of **4-Nitrodiphenyl-D9** can be achieved through the nitration of deuterated biphenyl. A general and effective method for the nitration of aromatic compounds can be adapted for this purpose.

Materials:

- Biphenyl-D10
- Nitrating agent (e.g., a mixture of nitric acid and sulfuric acid, or a milder nitrating agent like nitronium tetrafluoroborate)
- Anhydrous solvent (e.g., dichloromethane or acetic anhydride)
- Quenching solution (e.g., ice-water)
- Extraction solvent (e.g., ethyl acetate)
- Drying agent (e.g., anhydrous sodium sulfate)
- Purification system (e.g., column chromatography with silica gel)

Procedure:

- Dissolution: Dissolve Biphenyl-D10 in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Cooling: Cool the solution to 0 °C in an ice bath.
- Nitration: Slowly add the nitrating agent to the cooled solution with continuous stirring. The reaction temperature should be carefully monitored and maintained.



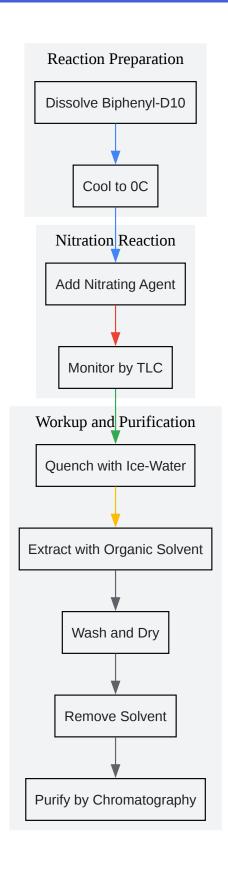




- Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
- Quenching: Once the reaction is complete, slowly pour the reaction mixture into ice-water to quench the reaction.
- Extraction: Extract the product into an organic solvent such as ethyl acetate.
- Washing: Wash the organic layer with water and brine to remove any residual acid and impurities.
- Drying: Dry the organic layer over anhydrous sodium sulfate.
- Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by column chromatography on silica gel to isolate the 4-Nitrodiphenyl-D9 isomer.

The following workflow diagram outlines the key steps in the synthesis process.





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Workflow for the synthesis of 4-Nitrodiphenyl-D9.



Application as an Internal Standard in Mass Spectrometry

Deuterated compounds like **4-Nitrodiphenyl-D9** are ideal internal standards for quantitative analysis by mass spectrometry (MS) as they co-elute with the analyte of interest but are distinguishable by their mass-to-charge ratio.

Objective: To quantify the concentration of 4-Nitrodiphenyl in a sample using **4-Nitrodiphenyl-D9** as an internal standard by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

- Sample containing 4-Nitrodiphenyl
- 4-Nitrodiphenyl-D9 internal standard solution of a known concentration
- Calibration standards of 4-Nitrodiphenyl at various known concentrations
- Solvents for sample preparation and dilution (e.g., methanol, acetonitrile)
- GC-MS or LC-MS system

Procedure:

- Preparation of Calibration Curve Standards: Prepare a series of calibration standards by spiking a known amount of 4-Nitrodiphenyl into a blank matrix. Add a fixed amount of the 4-Nitrodiphenyl-D9 internal standard solution to each calibration standard.
- Sample Preparation: To a known volume or weight of the sample, add the same fixed amount of the **4-Nitrodiphenyl-D9** internal standard solution as was added to the calibration standards.
- Extraction (if necessary): Perform a sample extraction (e.g., solid-phase extraction or liquid-liquid extraction) to remove interfering matrix components.



- Analysis: Inject the prepared calibration standards and samples into the GC-MS or LC-MS system.
- Data Acquisition: Monitor the characteristic ions for both 4-Nitrodiphenyl and 4-Nitrodiphenyl-D9.
- Data Analysis:
 - For each injection, determine the peak area for both the analyte (4-Nitrodiphenyl) and the internal standard (4-Nitrodiphenyl-D9).
 - Calculate the ratio of the analyte peak area to the internal standard peak area.
 - Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for the calibration standards.
 - Determine the concentration of 4-Nitrodiphenyl in the samples by interpolating their peak area ratios on the calibration curve.

This technical guide provides essential information for the effective use of **4-Nitrodiphenyl-D9** in a research setting. The data and protocols herein are intended to serve as a starting point for experimental design and application.

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